
Guanine, 9-beta-D-xylofuranosyl-
Descripción general
Descripción
Guanine, 9-β-D-xylofuranosyl- (CAS: 27462-39-1) is a synthetic nucleoside derivative in which guanine is covalently linked to a β-D-xylofuranose sugar via an N-glycosidic bond at the 9th position of the purine ring . This compound belongs to the xylo-nucleoside family, characterized by the xylofuranose sugar's distinct stereochemistry (C2' and C3' hydroxyl groups in cis configuration), which differentiates it from ribofuranose-based nucleosides like guanosine . Its molecular formula is C₁₀H₁₃N₅O₅, with a molecular weight of 283.24 g/mol .
Análisis De Reacciones Químicas
Regioselective Coupling
-
Substrate Preparation : 2-N-acetyl-6-O-(diphenylcarbamoyl)guanine serves as the protected guanine derivative to direct coupling to the N9 position .
-
Catalysts : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous toluene at 80°C drives glycosylation with tetra-O-acylpentofuranoses .
-
Product Isolation : The 9-glycosyl product predominates (91% yield) under thermodynamic conditions, with no detectable 7-isomer .
Reaction Conditions | Product Ratio (N9:N7) | Yield |
---|---|---|
TMSOTf, toluene, 80°C | >99:1 | 91% |
SnCl₄, CH₃CN, room temperature | ~1:6 | 57% |
Deprotection
Mild deacylation using NH₃/H₂O/MeOH at 60°C removes benzoyl and diphenylcarbamoyl groups, yielding pure 9-β-D-xylofuranosylguanine .
Cyanovinylation
-
Mechanism : Reaction with cyanoacetylene introduces a cyanovinyl group at the O6 position, enhancing electrophilicity for subsequent nucleophilic attacks .
-
Byproducts : Dicyanovinyl sulfide (15) forms as a crystalline precipitate but does not interfere with product isolation .
Photolytic Derivatization
-
Photoactivation : UV irradiation induces azide group decomposition in 3'-azido derivatives, enabling covalent binding to lysine residues in enzymes .
-
Application : Used to study RNA polymerase inhibition mechanisms .
Factors Influencing Regioselectivity
-
Steric Effects : Bulky O6-diphenylcarbamoyl groups favor N9 glycosylation by sterically hindering N7 .
-
Electronic Effects : Electron-withdrawing groups at O6 increase N9 reactivity through inductive effects .
Bis(sugar) Byproducts
-
Formation : Occurs during prolonged coupling reactions but is cleaved during deprotection .
-
Mitigation : Use of TMSOTf reduces bis(sugar) formation compared to SnCl₄ .
RNA Polymerase Inhibition
-
Kinetic Profile : Linear mixed inhibition observed with Ki values of 33 μM (3'-azido, x-dATP) and 0.95 μM (3'-azido, x-dGTP) .
-
Mechanism : Competitive binding to the active site without chain termination during short incubations .
Phosphorolytic Activity
Escherichia coli guanosine phosphorylase (DeoD) catalyzes reversible cleavage of the N-glycosidic bond, though 9-β-D-xylofuranosylguanine is not a substrate due to its xylose configuration .
Comparison with Analogous Nucleosides
Compound | Sugar Configuration | Key Reactivity |
---|---|---|
9-β-D-Ribofuranosylguanine | Ribose | Susceptible to phosphorylase cleavage |
9-β-D-Arabinofuranosylguanine | Arabinose | Enhanced metabolic stability |
8-Oxo-9-β-D-xylofuranosylguanine | Xylose | Increased electrophilicity at C8 |
Q & A
Q. How can researchers design a synthetic pathway for Guanine, 9-beta-D-xylofuranosyl- while ensuring stereochemical purity?
Basic Research Question
A methodological approach involves adapting nucleoside synthesis strategies, such as the stereoselective reduction of protected intermediates. For example, sodium triacetoxyborohydride in acetic acid selectively reduces ketofuranosyl intermediates to yield β-D-xylofuranosyl derivatives with high stereoselectivity (3:97 ratio for xylofuranosyl vs. ribofuranosyl products) . Key steps include:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) groups to block reactive sites.
- Stereoselective reduction : Optimize reaction conditions (solvent, temperature) to favor β-anomer formation.
- Deprotection : Remove silyl groups under mild acidic conditions to preserve glycosidic bond integrity.
Advanced Research Consideration
To enhance stereochemical control, employ computational modeling (e.g., density functional theory) to predict transition states during glycosylation. Validate predictions with nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements .
Q. What analytical techniques are critical for characterizing the structural and functional properties of Guanine, 9-beta-D-xylofuranosyl-?
Basic Research Question
Use a combination of:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₃N₅O₄) and isotopic patterns.
- NMR spectroscopy : Assign β-D-xylofuranosyl configuration via coupling constants (e.g., J1',2' < 2 Hz for furanose ring puckering) .
- X-ray crystallography : Resolve 3D structure, particularly glycosidic bond torsion angles .
Advanced Research Consideration
Apply dynamic NMR to study sugar ring conformational flexibility. Compare with molecular dynamics simulations to correlate structure with enzymatic stability .
Q. How should researchers address contradictions in reported bioactivity data for xylofuranosyl nucleosides?
Methodological Approach
- Systematic literature review : Compare studies using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, incubation times) .
- Meta-analysis : Statistically aggregate data to distinguish biological effects from experimental noise. For example, discrepancies in cytotoxicity may arise from differential uptake rates in cell models.
- Replicate key experiments : Standardize protocols (e.g., ATP quantification for viability assays) to isolate compound-specific effects .
Table 1 : Common Sources of Data Variability in Nucleoside Studies
Q. What experimental design principles optimize the study of Guanine, 9-beta-D-xylofuranosyl-’s enzymatic interactions?
Basic Research Question
- Hypothesis-driven design : Test specific interactions (e.g., inhibition of purine nucleoside phosphorylase) using purified enzymes.
- Controls : Include adenine/xylofuranosyl analogs to assess specificity.
- Kinetic assays : Measure Km and Vmax under physiological pH and temperature .
Advanced Research Consideration
Incorporate isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with mutagenesis studies to map active-site residues critical for interaction .
Q. How can researchers contextualize findings for Guanine, 9-beta-D-xylofuranosyl- within broader nucleoside biochemistry?
Methodological Approach
- Comparative studies : Benchmark against structurally similar compounds (e.g., 9-β-D-ribofuranosylguanine) to identify xylose-specific effects .
- Pathway analysis : Use KEGG or Reactome databases to map potential metabolic or signaling pathways influenced by the compound .
- Collaborative validation : Share samples with independent labs to verify reproducibility of key results .
Q. What strategies ensure rigorous literature review and hypothesis generation for novel nucleoside analogs?
Guidelines
-
Database selection : Prioritize PubMed, SciFinder, and Web of Science over non-peer-reviewed platforms .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51 -
Keyword optimization : Combine terms like “xylofuranosyl nucleoside synthesis” AND “stereoselectivity” to filter irrelevant results .
-
Critical appraisal : Use Jadad scoring for experimental papers and AMSTAR-2 for reviews to assess evidence quality .
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
Methodological Answer
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
- Error propagation : Use Monte Carlo simulations to account for variability in replicate measurements .
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle compound-specific effects from confounding variables (e.g., solvent toxicity) .
Q. How can researchers enhance the reproducibility of synthetic protocols for Guanine, 9-beta-D-xylofuranosyl-?
Best Practices
- Detailed documentation : Report exact equivalents, reaction times, and purification methods (e.g., HPLC gradients).
- Batch testing : Validate purity (>95% by HPLC) and stability (e.g., under varying pH/temperature) for each synthetic batch .
- Open data sharing : Deposit protocols in repositories like Protocols.io to facilitate replication .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Nucleosides
Guanosine (9-β-D-ribofuranosylguanine)
- Structure: Guanosine features a ribofuranose sugar (C2' and C3' hydroxyl groups in trans configuration) instead of xylofuranose.
- Biological Role : A natural RNA nucleoside involved in cellular signaling (e.g., cGMP) and plant immune responses .
- Key Differences: Solubility: Guanosine is more water-soluble due to ribofuranose's conformation. Metabolism: Rapidly phosphorylated and incorporated into nucleic acids, unlike xylofuranosyl derivatives, which resist enzymatic degradation .
9-β-D-Arabinofuranosylguanine (Ara-G)
- Structure: Arabinofuranose has a C2' hydroxyl group in trans and C3' in cis configuration.
- Activity : Ara-G is a chemotherapeutic agent with antiviral and antitumor properties. It inhibits DNA synthesis by incorporating into viral DNA .
- Comparison: Pharmacokinetics: Ara-G undergoes slower catabolism than xylofuranosyl derivatives but shares similar excretion pathways .
9-β-D-Xylofuranosyl-6-thioguanine (Xyl-TG)
- Structure : A thio-modified analog where the oxygen at guanine's 6th position is replaced by sulfur.
- Activity : Demonstrated antitumor effects in murine models but requires co-administration with azaserine for efficacy .
Antiviral and Antitumor Potential
- However, Xyl-TG showed immunosuppressive effects in mice at high doses (100 mg/kg), shortening survival in Ehrlich TGRII tumor models .
- Guanosine: Activates plant immune pathways (e.g., ROS burst, MAPK phosphorylation) via ethylene (ET) and jasmonic acid (JA) signaling, enhancing resistance to Rhizoctonia solani .
Metabolic Stability
- Excretion: Xylofuranosyl nucleosides are rapidly excreted intact in urine, avoiding catabolism typical of natural nucleosides (e.g., deamination or phosphorolysis) .
- Enzymatic Resistance: The xylofuranose moiety hinders recognition by nucleoside phosphorylases, prolonging circulation time but limiting activation .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Metabolic Profiles
Compound | Phosphorylation Efficiency | Excretion Pathway | Half-Life (h) |
---|---|---|---|
Guanine, 9-β-D-xylofuranosyl- | Low | Renal (unchanged) | <2 |
Guanosine | High | Hepatic | 4–6 |
Xyl-TG | Moderate | Renal (unchanged) | 1.5 |
Propiedades
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27462-39-1, 34793-16-3, 38819-10-2, 118-00-3 | |
Record name | Guanine, 9-.beta.-D-xylofuranosyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alpha-Ara-G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ara-G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | guanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.